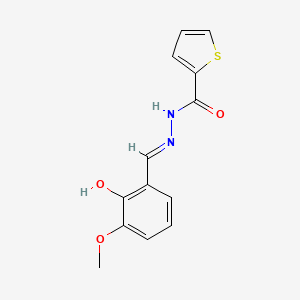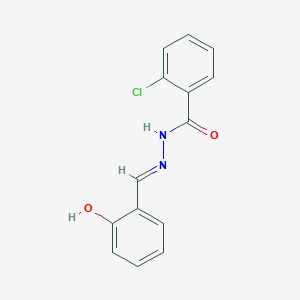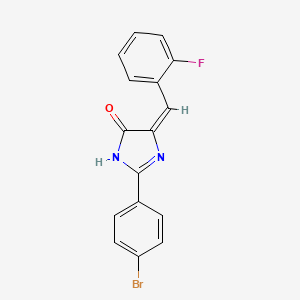![molecular formula C22H19FN4O B6133664 N-[4-(2H-1,2,3-benzotriazol-2-yl)phenyl]-4-fluoro-N-isopropylbenzamide](/img/structure/B6133664.png)
N-[4-(2H-1,2,3-benzotriazol-2-yl)phenyl]-4-fluoro-N-isopropylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2H-1,2,3-benzotriazol-2-yl)phenyl]-4-fluoro-N-isopropylbenzamide, commonly known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in treating various types of cancer. This compound has shown promising results in preclinical studies, and researchers are continuing to explore its potential applications.
Mecanismo De Acción
TAK-659 works by inhibiting the activity of several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TANK-binding kinase 1 (TBK1). These kinases play important roles in signaling pathways that are involved in cancer cell growth and survival, and inhibiting their activity can lead to the death of cancer cells.
Biochemical and Physiological Effects
In preclinical studies, TAK-659 has been shown to induce cell death in a variety of cancer cell types, including lymphoma, leukemia, and solid tumors. Additionally, TAK-659 has been shown to inhibit the growth and proliferation of cancer cells, as well as to reduce the size of tumors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of TAK-659 is that it has shown potent activity against a variety of cancer cell types, including those that are resistant to other therapies. Additionally, TAK-659 has been shown to have a favorable safety profile in preclinical studies, with few adverse effects observed.
One limitation of TAK-659 is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Additionally, TAK-659 may have limited activity against certain types of cancer, and further research is needed to determine its potential applications.
Direcciones Futuras
There are several potential future directions for research on TAK-659. One area of interest is the development of combination therapies that include TAK-659, as this compound has been shown to enhance the activity of other cancer treatments in preclinical studies. Additionally, researchers may explore the use of TAK-659 in combination with immunotherapies, as this compound has been shown to modulate the immune response in preclinical models.
Another potential future direction is the development of TAK-659 analogs with improved pharmacokinetic properties, such as increased bioavailability or longer half-life. These analogs could potentially improve the efficacy and safety of TAK-659 in clinical settings.
Conclusion
TAK-659 is a small molecule inhibitor that has shown promising results in preclinical studies for its potential use in treating various types of cancer. This compound works by inhibiting the activity of several signaling pathways that are involved in cancer cell growth and survival, and has been shown to induce cell death and inhibit tumor growth in animal models. While further research is needed to determine the safety and efficacy of TAK-659 in humans, this compound has the potential to be a valuable addition to the arsenal of cancer treatments available to patients.
Métodos De Síntesis
The synthesis of TAK-659 involves several steps, including the reaction of 4-fluoro-N-isopropylbenzamide with 4-(2H-1,2,3-benzotriazol-2-yl)aniline in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC). The resulting compound is then purified through various methods, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
TAK-659 has been studied extensively in preclinical models for its potential use in treating various types of cancer, including lymphoma, leukemia, and solid tumors. In these studies, TAK-659 has been shown to inhibit the activity of several signaling pathways that are involved in cancer cell growth and survival, including the B-cell receptor (BCR) pathway, the Toll-like receptor (TLR) pathway, and the interleukin-1 receptor (IL-1R) pathway.
Propiedades
IUPAC Name |
N-[4-(benzotriazol-2-yl)phenyl]-4-fluoro-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O/c1-15(2)26(22(28)16-7-9-17(23)10-8-16)18-11-13-19(14-12-18)27-24-20-5-3-4-6-21(20)25-27/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFJTZIYVMXFGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=C(C=C1)N2N=C3C=CC=CC3=N2)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzamide, N-(4-benzotriazol-2-ylphenyl)-4-fluoro-N-isopropyl- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6133581.png)
![N-(cyclopropylmethyl)-5-[(3,4-difluorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B6133600.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6133602.png)
![N-(3,4-dimethoxyphenyl)-1-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-3-piperidinamine](/img/structure/B6133609.png)
![2-ethoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B6133628.png)
![7-(4-cyclohexyl-1-piperazinyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6133630.png)
![1-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B6133635.png)
![1-benzyl-N-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinamine](/img/structure/B6133638.png)

![(3-fluoro-4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}phenyl)(phenyl)methanone](/img/structure/B6133650.png)


![N-ethyl-1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-pyridinylmethyl)-3-piperidinamine](/img/structure/B6133660.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B6133674.png)